N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide
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Overview
Description
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide is a chemical compound characterized by its unique structure, which includes a hydroxyoxolan ring and a methylthiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Methylthiophene Group: This step involves the coupling of the hydroxyoxolan ring with a methylthiophene derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Carboxamide Bond: The final step is the formation of the carboxamide bond, which can be achieved through the reaction of the amine group with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the oxolan ring can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride) or BH3 (borane).
Substitution: The methylthiophene group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (sodium borohydride), or BH3 in anhydrous solvents.
Substitution: Halogenating agents (e.g., NBS - N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and the methylthiophene group may contribute to its binding affinity and specificity. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-N-methyl-5-oxaspiro[2.4]heptane-2-carboxamide
- **N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-N-methyl-5-oxopyrrolidine-2-carboxamide
Uniqueness
N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide is unique due to the presence of both the hydroxyoxolan ring and the methylthiophene group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3R,4S)-4-hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-6-2-9(15-5-6)10(13)11-7-3-14-4-8(7)12/h2,5,7-8,12H,3-4H2,1H3,(H,11,13)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDLWHMYUBQXJH-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2COCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1)C(=O)N[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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